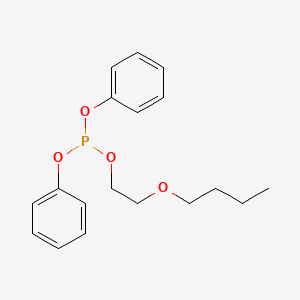
2-Butoxyethyl diphenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl diphenyl phosphite is an organophosphorus compound that belongs to the class of phosphite esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a butoxyethyl group. This compound is typically a colorless to pale yellow liquid and is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxyethyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol and 2-butoxyethanol. The general reaction involves the following steps:
Reaction with Phenol: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.
Reaction with 2-Butoxyethanol: The diphenyl phosphite is then reacted with 2-butoxyethanol to form this compound.
The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphite.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl diphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Nucleophiles: Common nucleophiles include alcohols, amines, and thiols.
Major Products
Oxidation: The major product is diphenyl phosphate.
Hydrolysis: The major products are phosphoric acid derivatives.
Substitution: The major products depend on the nucleophile used but generally include substituted phosphites.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl diphenyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It is used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used as a stabilizer in polymers and as an antioxidant in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-butoxyethyl diphenyl phosphite involves its ability to act as a reducing agent and antioxidant. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. The molecular targets include peroxyl radicals and hydroperoxides, which are reduced to less reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- 2-Ethylhexyl diphenyl phosphate
- Triphenyl phosphate
Comparison
2-Butoxyethyl diphenyl phosphite is unique due to its specific combination of butoxyethyl and diphenyl groups, which confer distinct chemical properties such as solubility and reactivity. Compared to tris(2-butoxyethyl) phosphate, it has a lower molecular weight and different solubility characteristics. Compared to 2-ethylhexyl diphenyl phosphate, it has a different alkyl group, which affects its reactivity and applications. Triphenyl phosphate, on the other hand, lacks the butoxyethyl group, making it less versatile in certain applications.
Eigenschaften
CAS-Nummer |
42410-58-2 |
|---|---|
Molekularformel |
C18H23O4P |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-butoxyethyl diphenyl phosphite |
InChI |
InChI=1S/C18H23O4P/c1-2-3-14-19-15-16-20-23(21-17-10-6-4-7-11-17)22-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
InChI-Schlüssel |
RYXJXGLXSRZLJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
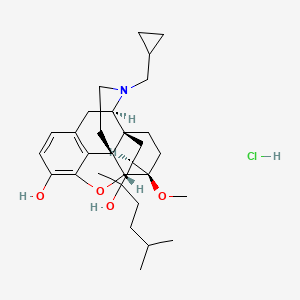
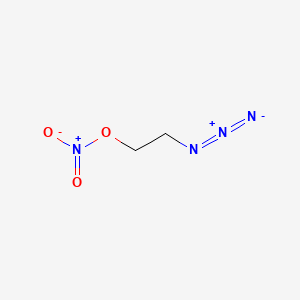

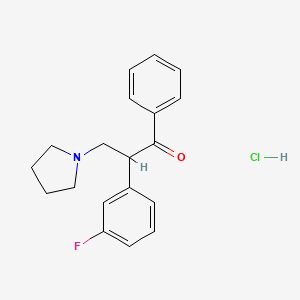
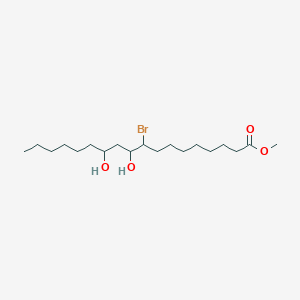
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)


